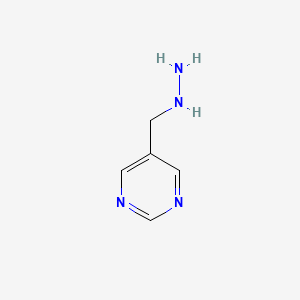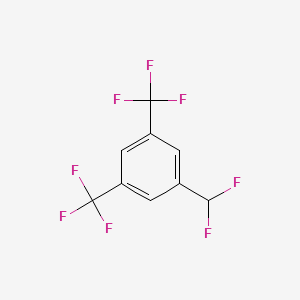
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, is used as a starting material for organometallic synthesis. Synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates are possible through this compound (Porwisiak & Schlosser, 1996).
Fluorination Processes : The compound plays a role in fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, similar in structure to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, undergoes fluorination over potassium tetrafluorocobaltate (Parsons, 1972).
Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 3,5-bis(trifluoromethyl)benzene, is a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink, Vis, Arends, & Sheldon, 2001).
Synthesis of Polyethers : 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a compound related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, has been used to synthesize soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Development of Safety Protocols for Grignard Reagents : Safety considerations in the preparation of Grignard reagents from 3,5-bis(trifluoromethyl)benzene have been explored, emphasizing the importance of handling these compounds under controlled conditions (Leazer et al., 2003).
Synthesis of Novel Pesticides : The compound has been involved in the synthesis of novel pesticides like Bistrifluron, demonstrating its significance in the development of agricultural chemicals (An-chan, 2015).
Photochemical Studies : It has been used in photochemistry studies to understand quantum efficiencies and intersystem crossing in the vapor phase (Gray & Phillips, 1973).
Synthesis of Fluorine-containing Polyetherimide : 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the compound , has been synthesized and used to produce novel fluorine-containing polyetherimide (Xin-hai, 2010).
Applications in Anion Transport and Metallochromic Properties : Modifications of compounds structurally related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene have been studied for their potential in anion transport and sensory applications for metal cations (Peng et al., 2016; Hauck et al., 2007).
Electroluminescence in Copolyfluorenes : The compound is utilized in the synthesis of copolyfluorenes for electroluminescence studies, influencing properties like absorption and emission spectra (Wang et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is classified as a flammable liquid, and it can cause skin and eye irritation, respiratory irritation, and long-term aquatic toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to use it only in well-ventilated areas .
Propriétés
IUPAC Name |
1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPEQHFFVOTBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673309 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
1214388-66-5 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

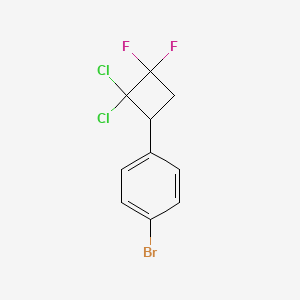
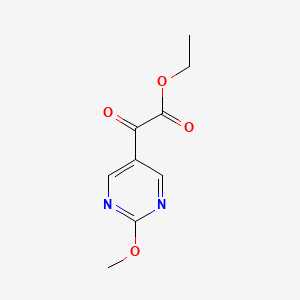
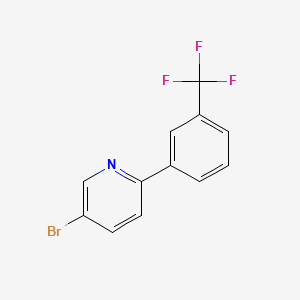
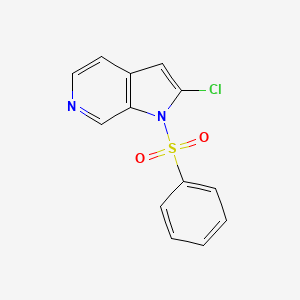
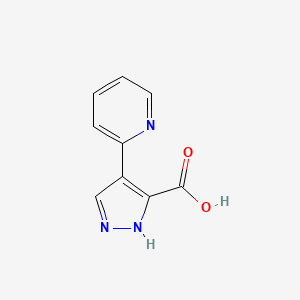
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

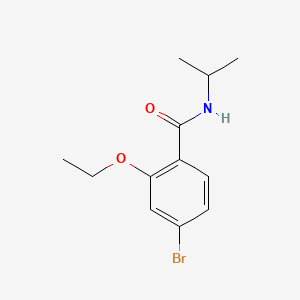
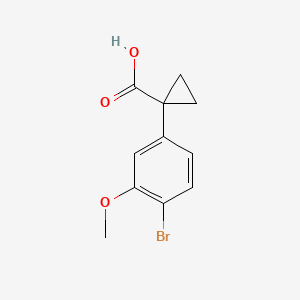
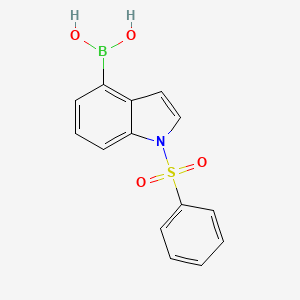
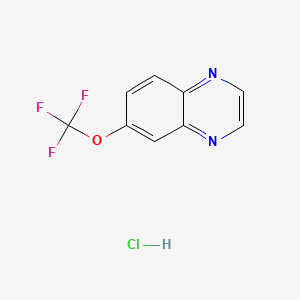
![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)
